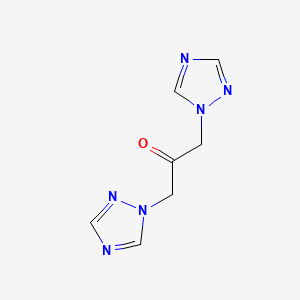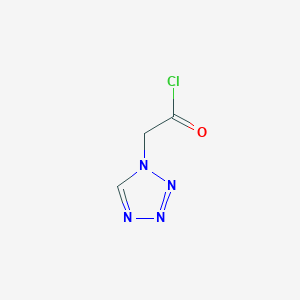
Itraconazole N-Formyl-Ethlene Impurity
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Itraconazole N-Formyl-Ethlene Impurity is a compound associated with Itraconazole, a widely used antifungal drug . It has a molecular formula of C34H36Cl2N8O5 and a molecular weight of 707.62 .
Synthesis Analysis
The synthesis of Itraconazole N-Formyl-Ethlene Impurity can be analyzed using High-Performance Liquid Chromatography (HPLC) methods . These methods have been developed and validated according to the International Council for Harmonisation (ICH) guidelines .Molecular Structure Analysis
The molecular structure of Itraconazole N-Formyl-Ethlene Impurity can be analyzed using various techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).Chemical Reactions Analysis
The chemical reactions involving Itraconazole N-Formyl-Ethlene Impurity can be studied using different analytical methods. For instance, a study by Munigela et al. (2008) focused on the spectral characterization of unknown impurities, including Itraconazole N-Formyl-Ethylene Impurity, in itraconazole drug products.Physical And Chemical Properties Analysis
The physical and chemical properties of Itraconazole N-Formyl-Ethlene Impurity can be analyzed using various techniques. For instance, the Rapid Liquid Chromatographic Determination method can be used for the analysis of itraconazole and its associated production impurities .Applications De Recherche Scientifique
Spectral Characterization in Drug Products
A study by Munigela et al. (2008) focused on the spectral characterization of unknown impurities, including Itraconazole N-Formyl-Ethylene Impurity, in itraconazole drug products. They used high performance liquid chromatography (HPLC) and mass spectrometry for the identification of these impurities. This research is crucial for understanding the chemical nature and potential interactions of impurities in pharmaceuticals (Munigela et al., 2008).
Analytical Method Development and Validation
Babu et al. (2016) developed and validated a gas chromatography-mass spectrometry (GC-MS) method for the determination of trace levels of methane sulfonyl chloride, an impurity in Itraconazole. Although this study focuses on a different impurity, the methodologies and principles applied can be relevant for the analysis of Itraconazole N-Formyl-Ethylene Impurity in various pharmaceutical formulations (Babu et al., 2016).
RP-HPLC Method for Analysis of Itraconazole and its Impurities
Kasagić et al. (2013) presented the chemometrically assisted optimization and validation of the RP-HPLC method for the analysis of itraconazole and its impurities in pharmaceutical dosage forms. This study is significant for understanding how to optimize analytical methods for the detection and quantification of Itraconazole N-Formyl-Ethylene Impurity (Kasagić et al., 2013).
Enhanced Transmucosal Delivery Studies
Research by Suksiriworapong et al. (2017) on enhancing the transmucosal delivery of itraconazole for the treatment of Candida albicans provides insights into improving drug delivery mechanisms. While the study primarily focuses on itraconazole, understanding the delivery mechanisms can be beneficial for the application of its impurities in similar therapeutic contexts (Suksiriworapong et al., 2017).
Liposome-Based Delivery Systems
Dzieciuch-Rojek et al. (2017) explored the incorporation of itraconazole into liposomes, both with and without PEGylation, to increase its efficacy. This study's findings can provide a foundation for the development of delivery systems for Itraconazole N-Formyl-Ethylene Impurity (Dzieciuch-Rojek et al., 2017).
Safety And Hazards
Propriétés
Numéro CAS |
1199350-00-9 |
|---|---|
Nom du produit |
Itraconazole N-Formyl-Ethlene Impurity |
Formule moléculaire |
C34H36Cl2N8O5 |
Poids moléculaire |
707.62 |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Synonymes |
Itraconazole Desethylene-seco-piperazine Mono-N-formyl Impurity; N-(4-(((2R,4S)-2-((1H-1,2,4-Triazol-1-yl)methyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl)methoxy)phenyl)-N-(2-((4-(1-(sec-butyl)-5-oxo-1H-1,2,4-triazol-4(5H)-yl)phenyl)amino)ethyl)formamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



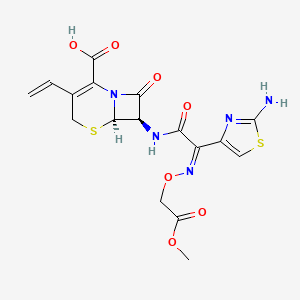
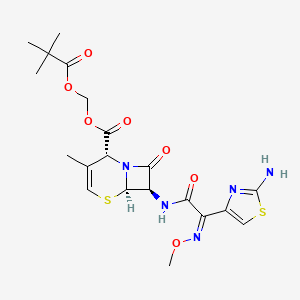
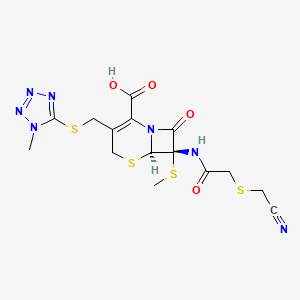
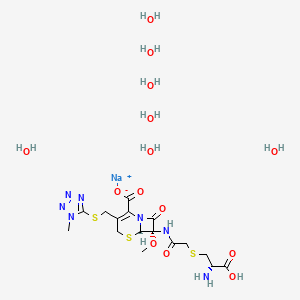
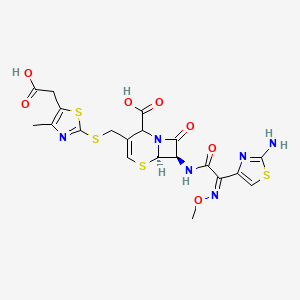
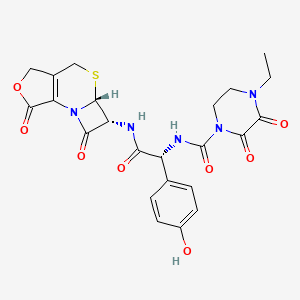
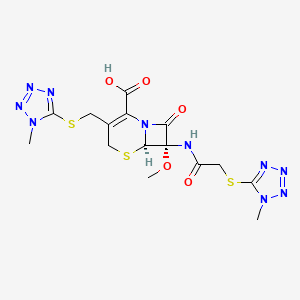
![Diphenylmethyl (6R)-3-hydroxy-8-oxo-7-(2-phenylacetamido)-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B601321.png)
